N-(5-Amino-pentyl)-succinamic acid
Description
N-(5-Amino-pentyl)-succinamic acid is a succinamic acid derivative characterized by a 5-amino-pentyl substituent attached to the nitrogen atom of the succinamic acid backbone. Succinamic acids are widely studied for their diverse applications in pharmacology, agriculture, and materials science, with substituents significantly influencing their physicochemical and biological behaviors .
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(5-aminopentylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C9H18N2O3/c10-6-2-1-3-7-11-8(12)4-5-9(13)14/h1-7,10H2,(H,11,12)(H,13,14) |
InChI Key |
NSFZIAYFLCTGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
The 5-amino-pentyl group introduces a flexible aliphatic chain with a terminal primary amine, distinguishing it from aryl- or heterocyclic-substituted derivatives. Structural comparisons are drawn from crystallographic and spectroscopic data of related compounds:
Key Differences :
- Flexibility vs.
- Functional Groups: The terminal amine in N-(5-Amino-pentyl)-succinamic acid offers nucleophilic reactivity, enabling conjugation or salt formation, unlike chlorophenyl or carboxyphenyl derivatives.
Reactivity :
- The terminal amine may undergo acylation or form hydrogen bonds, influencing interactions in biological systems or material matrices.
Toxicological and Metabolic Profiles
Metabolic Pathways
- N-(3,5-Dichlorophenyl)-succinamic acid : Hepatic cytochrome P450-mediated oxidation generates nephrotoxic hydroxylated metabolites (e.g., 2-NDHSA) .
Hypothetical Metabolism of this compound:
Physicochemical Properties
| Property | This compound (Predicted) | N-(4-Carboxyphenyl)-succinamic Acid | N-(4-Methyl-2-nitrophenyl)-succinamic Acid |
|---|---|---|---|
| Solubility | High (polar amine) | Moderate (carboxyl group) | Low (nitrophenyl group) |
| logP | ~0.5 | ~1.2 | ~2.8 |
| Hydrogen Bonding | Multiple donors/acceptors | Strong (carboxyl and amide) | Moderate (amide and nitro) |
Q & A
Basic: What are the established synthetic routes for N-(5-Amino-pentyl)-succinamic acid, and how can reaction conditions be optimized for yield and purity?
Answer:
Synthesis typically involves a two-step process:
Condensation : React succinic anhydride with 5-amino-pentylamine under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like dichloromethane.
Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Optimization :
- Temperature : Maintain 0–5°C during condensation to minimize side reactions.
- Catalysts : Add triethylamine (1.2 eq) to scavenge HCl and drive the reaction forward.
- Yield Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry if unreacted amine persists .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Prioritize signals for the amide NH (~δ 6.5–7.5 ppm, broad), succinamic acid protons (δ 2.3–2.7 ppm, multiplet), and pentylamine chain protons (δ 1.3–1.7 ppm).
- ¹³C NMR : Identify carbonyl carbons (amide C=O: ~δ 170 ppm; acid C=O: ~δ 175 ppm).
- IR Spectroscopy : Confirm amide (N–H stretch: ~3300 cm⁻¹; C=O: ~1650 cm⁻¹) and carboxylic acid (O–H: ~2500–3000 cm⁻¹) functional groups.
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular formula (C₉H₁₈N₂O₃, theoretical MW: 202.25 g/mol) .
Advanced: How can researchers resolve contradictions in crystallographic data when determining the molecular conformation of this compound?
Answer:
Contradictions often arise from:
- Disordered solvent molecules : Use SQUEEZE (PLATON) to model electron density from disordered regions.
- Twinning : Apply twin refinement in SHELXL (e.g., using HKLF5 format) to deconvolute overlapping reflections.
- Validation : Cross-check with:
- R-factors : Target R₁ < 0.05 for high-resolution data (<1.0 Å).
- ADPs : Ensure anisotropic displacement parameters for non-H atoms are physically reasonable (e.g., no elongated ellipsoids along bonds).
- Hydrogen Bonding : Validate using Mercury (CCDC) to map interactions against expected geometries (e.g., N–H⋯O=C distances: 2.8–3.0 Å) .
Advanced: What experimental strategies are recommended for elucidating the hydrogen-bonding network in this compound crystals?
Answer:
X-ray Diffraction : Collect high-resolution data (≤0.8 Å) to resolve H-atom positions. Use low-temperature (100 K) measurements to reduce thermal motion.
Refinement : In SHELXL, refine H-atoms freely (HFIX 0) or with distance constraints (DFIX for N–H and O–H bonds).
Network Analysis :
- Intramolecular : Identify interactions like N–H⋯O=C (amide to acid) using PLATON.
- Intermolecular : Map chains or dimers formed via O–H⋯O (carboxylic acid) and N–H⋯O (amide) bonds.
Validation : Check for consistency with similar structures (e.g., N-(4-Methyl-2-nitrophenyl)succinamic acid, where N–H⋯O bonds form chains along [100]) .
Basic: What are the solubility properties of this compound in various solvents, and how do they influence purification processes?
Answer:
- High Solubility : Polar aprotic solvents (DMF, DMSO) at elevated temperatures (~60°C).
- Low Solubility : Ethanol, water, and ethyl acetate at room temperature.
Purification : - Recrystallization : Use ethanol/water (4:1 v/v) for slow cooling to obtain needle-like crystals.
- Precipitation : Add hexane to DCM solutions for rapid isolation. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Advanced: How can researchers design mutational analysis studies to investigate the role of specific functional groups in the biological activity of this compound derivatives?
Answer:
Derivatization :
- Amide Modification : Replace succinamic acid with malonamic or glutaric acid derivatives.
- Chain Length Variation : Synthesize analogs with shorter (3-aminopropyl) or longer (6-aminohexyl) chains.
Biological Assays :
- Enzyme Inhibition : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates.
- Cellular Uptake : Label derivatives with FITC and quantify internalization via flow cytometry.
Structure-Activity Relationship (SAR) : Correlate logP (measured via shake-flask method) with IC₅₀ values to identify hydrophobicity-driven activity trends.
Validation : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
